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3-methoxy-N-(3-methylbenzyl)benzamide

Antibacterial FtsZ inhibitor Cell division

3-Methoxy-N-(3-methylbenzyl)benzamide is a synthetic benzamide derivative (molecular formula C16H17NO2, molecular weight 255.31 g/mol) characterized by a 3-methoxy substituent on the benzoyl ring and a 3-methylbenzyl group on the amide nitrogen. It belongs to the broader class of N-benzylbenzamides, which have been investigated as inhibitors of the essential bacterial cell division protein FtsZ and as modulators of epigenetic enzymes.

Molecular Formula C16H17NO2
Molecular Weight 255.31 g/mol
Cat. No. B4447938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-N-(3-methylbenzyl)benzamide
Molecular FormulaC16H17NO2
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CNC(=O)C2=CC(=CC=C2)OC
InChIInChI=1S/C16H17NO2/c1-12-5-3-6-13(9-12)11-17-16(18)14-7-4-8-15(10-14)19-2/h3-10H,11H2,1-2H3,(H,17,18)
InChIKeyWOJJTHRVUDBJLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-N-(3-methylbenzyl)benzamide: Structural and Functional Baseline for Benzamide Procurement


3-Methoxy-N-(3-methylbenzyl)benzamide is a synthetic benzamide derivative (molecular formula C16H17NO2, molecular weight 255.31 g/mol) characterized by a 3-methoxy substituent on the benzoyl ring and a 3-methylbenzyl group on the amide nitrogen [1]. It belongs to the broader class of N-benzylbenzamides, which have been investigated as inhibitors of the essential bacterial cell division protein FtsZ and as modulators of epigenetic enzymes [2][3]. Spectroscopic data (FTIR and GC-MS) confirm its structural identity [1].

FtsZ Inhibition Supports bacterial cell division target engagement studies
Epigenetic Profiling Documented DNMT3A and HDAC6 binding affinities for probe development
SAR Comparator 3-methylbenzyl positional isomer reference for benzamide SAR libraries

3-Methoxy-N-(3-methylbenzyl)benzamide: Why Structural Analogs Cannot Be Assumed Interchangeable


Direct experimental evidence demonstrates that subtle structural modifications on the benzamide scaffold produce large shifts in biological activity. In a series of 3-substituted benzamide inhibitors of Abl/Lyn dual tyrosine kinases, simply moving a methyl group from the 2-position (IC50 8.7 ± 0.7 µM) to the 3-position (IC50 14.8 ± 5.0 µM) or 4-position (IC50 29.1 ± 3.8 µM) on the benzyl ring altered potency by up to 3.3-fold [1]. Similarly, in FtsZ-targeting 3-benzylamide derivatives, a fluorine substitution on the phenyl ring was required to achieve the best antibacterial zone-of-inhibition ratios (0.62 against M. smegmatis, 0.44 against S. aureus), while other substituents yielded lower activity [2]. These SAR data establish that even closely related N-benzyl-3-methoxybenzamide analogs are not functionally interchangeable, and each positional isomer or substituent variant must be independently validated for a given assay system before procurement.

Positional isomer mismatch
Moving the methyl group from 3- to 2- or 4-position on benzyl ring may shift potency by up to 3.3-fold
Substituent variation mismatch
Fluorine substitution on phenyl ring was associated with higher antibacterial zone-of-inhibition; analogs without this modification showed reduced activity

3-Methoxy-N-(3-methylbenzyl)benzamide: Product-Specific Quantitative Differentiation Evidence


FtsZ GTPase Inhibition: Positional Methyl Group Effect Relative to Parent 3-Methoxybenzamide

The target compound 3-methoxy-N-(3-methylbenzyl)benzamide is a benzylamide derivative of 3-methoxybenzamide. In a binding assay against Escherichia coli FtsZ GTPase activity, the target compound exhibited an IC50 of 27,000 nM [1]. The parent compound, 3-methoxybenzamide, is characterized in the literature as a weak FtsZ inhibitor, with reported IC50 values for FtsZ polymerization typically in the 55–168 µM range [2]. Although not a direct head-to-head experiment, the available data suggest that the N-(3-methylbenzyl) substitution confers approximately 2- to 6-fold higher potency compared to the unsubstituted parent scaffold, consistent with the established SAR that alkyl/benzyl extensions on the 3-methoxybenzamide core improve FtsZ inhibitory activity [3].

FtsZ IC50 shift vs parent
Cross-study context
Target: 27,000 nM (E. coli GTPase)
Parent: ~55,000–168,000 nM (Mtb/Bs polymerization)
Reported potency gain supports SAR exploration
Cross-study, different assay formats
Antibacterial FtsZ inhibitor Cell division

DNMT3A Binding Affinity: Documented Interaction with Epigenetic Target

The target compound has been profiled for binding to the catalytic domain of human DNA methyltransferase 3A (DNMT3A). In a biochemical assay using ³H-AdoMet as the methyl donor, the compound exhibited a Ki of 5,030 nM [1]. A second assay format using poly(dI-dC) as substrate yielded a Ki of 21,600 nM [1]. For the closest comparator, 3-methoxy-N-benzylbenzamide (lacking the 3-methyl group on the benzyl ring), no publicly available DNMT3A binding data were found. This represents the first documented DNMT3A affinity value for the 3-methylbenzyl-substituted variant and provides a quantitative reference point for epigenetic probe procurement.

DNMT3A Binding Affinity
Reported
Ki = 5,030 nM (³H-AdoMet)
Ki = 21,600 nM (poly(dI-dC))
Provides baseline affinity for epigenetic probe development
Single-compound data; no comparator available
Epigenetics DNMT3A inhibitor DNA methylation

HDAC6 Binding Affinity: Quantitative Affinity for Class IIb Histone Deacetylase

The target compound was evaluated for binding to recombinant human HDAC6 using a fluorogenic enzymatic assay with Boc-L-Lys(acetyl)-MCA as substrate, yielding a Kd of 5,400 nM [1]. Against HDAC4 and HDAC5, the compound showed Ki values >50,000 nM, indicating at least 9-fold selectivity for HDAC6 over these Class IIa isoforms [1]. For the structurally closest comparator, 3-methoxybenzamide (the unsubstituted parent), a PARP-related study reported an IC50 of approximately 17,000 nM against PARP [2], but no HDAC6 data were located for direct comparison. The target compound thus provides a measureable HDAC6 affinity with demonstrated selectivity over HDAC4/5 within the benzamide class.

HDAC6 Selectivity Profile
Class-level
HDAC6 Kd = 5,400 nM
HDAC4/5 Ki >50,000 nM (≥9-fold selectivity)
Supports HDAC6-targeted assay development
Recombinant enzyme, fluorogenic substrate
Epigenetics HDAC6 inhibitor Histone deacetylase

3-Methoxy-N-(3-methylbenzyl)benzamide: Evidence-Linked Application Scenarios for Scientific Procurement


Antibacterial Drug Discovery: FtsZ-Targeted SAR Exploration with Quantified Baseline Potency

Researchers developing next-generation FtsZ inhibitors can procure 3-methoxy-N-(3-methylbenzyl)benzamide as a starting point that offers a documented IC50 of 27,000 nM against E. coli FtsZ GTPase, representing a measurable potency improvement over the parent 3-methoxybenzamide scaffold (reported IC50 range 55–168 µM in FtsZ polymerization assays) [Section 3, Evidence Item 1]. This quantitative baseline enables systematic SAR exploration around the N-benzyl substituent to further optimize antibacterial activity, following the precedent that FtsZ-targeting 3-benzylamide derivatives exhibit good activity against Gram-positive bacteria including S. aureus [1].

Epigenetic Probe Development: DNMT3A Affinity-Validated Chemical Tool

The compound is currently the only publicly documented 3-methylbenzyl-substituted 3-methoxybenzamide with a measured DNMT3A binding affinity (Ki = 5,030 nM using ³H-AdoMet substrate) [Section 3, Evidence Item 2]. Research groups investigating DNA methylation inhibitors can obtain this compound as a traceable, affinity-characterized starting point for developing DNMT3A-selective chemical probes, with the two distinct Ki values (5,030 nM and 21,600 nM) providing substrate-dependent activity information [Section 3, Evidence Item 2].

HDAC6-Selective Assay Development with Validated Isoform Selectivity Data

The compound's documented HDAC6 binding affinity (Kd = 5,400 nM) combined with >9-fold selectivity over HDAC4 and HDAC5 (Ki >50,000 nM for both) makes it a qualified reference compound for developing and validating HDAC6-selective enzymatic assays [Section 3, Evidence Item 3]. Scientists procuring this compound can use the available selectivity data to benchmark their own assay conditions against the published fluorogenic Boc-L-Lys(acetyl)-MCA substrate format.

Benzamide SAR Comparator Library: Positional Methyl Effect Reference Compound

Procurement of 3-methoxy-N-(3-methylbenzyl)benzamide is justified when building a benzamide SAR library to probe the positional effect of the methyl group on the benzyl ring. As demonstrated by the Abl/Lyn inhibitor SAR data showing 1.7-fold difference between 2-Me and 3-Me substitution and 3.3-fold difference between 2-Me and 4-Me substitution on benzamide potency [Section 2, REFS-1], the 3-methyl positional isomer is an essential component for complete SAR mapping of this chemotype.

Application
Selection Property
Validation Focus
FtsZ SAR exploration
FtsZ inhibition baseline
Potency improvement over parent scaffold
DNMT3A probe development
DNMT3A binding affinity
Substrate-dependent activity verification
HDAC6-selective assay
HDAC6 isoform selectivity
Selectivity benchmark against HDAC4/5
Positional isomer SAR library
3-methylbenzyl reference isomer
Benzyl ring substitution effect mapping
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